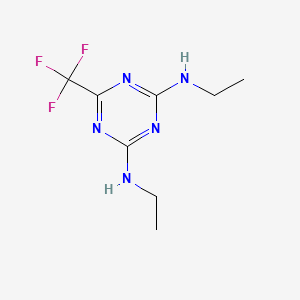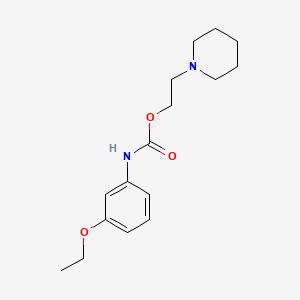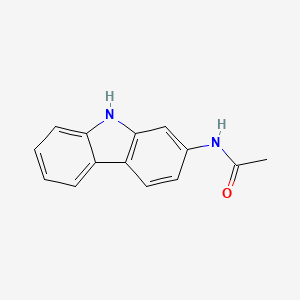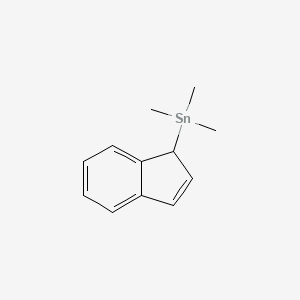![molecular formula C12H24NO10P B13753163 Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)
Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a complex organic compound that belongs to the class of lysophosphatidylglycerols This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, phosphoryl, and carbamate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The phosphoryl group can be reduced to form phosphines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the phosphoryl group can yield phosphines .
Applications De Recherche Scientifique
Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These effects are mediated through its binding to specific receptors or enzymes, leading to downstream biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate: Shares similar functional groups but differs in the length of the hydrocarbon chain.
1,2-Distearoylphosphatidylethanolamine: Contains similar phosphoryl and hydroxyl groups but has different fatty acid chains.
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H24NO10P |
|---|---|
Poids moléculaire |
373.29 g/mol |
Nom IUPAC |
methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H24NO10P/c1-12(2,3)23-11(17)13-9(10(16)20-4)7-22-24(18,19)21-6-8(15)5-14/h8-9,14-15H,5-7H2,1-4H3,(H,13,17)(H,18,19) |
Clé InChI |
VBJSYOZHOZOVOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(COP(=O)(O)OCC(CO)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B13753134.png)






![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)
![(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)
